molecular formula C4H9ClN4O2 B613060 (S)-2-Amino-4-azidobutanoic acid hydrochloride CAS No. 942518-29-8

(S)-2-Amino-4-azidobutanoic acid hydrochloride

Cat. No.: B613060
CAS No.: 942518-29-8
M. Wt: 180.59 g/mol
InChI Key: MHHYJRIDKLZZEO-DFWYDOINSA-N
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Description

L-Azidohomoalanine (hydrochloride) is an unnatural amino acid analog of methionine that contains an azido moietyIt is particularly valuable in the field of chemical biology and biotechnology for labeling proteins at specific positions without affecting their biological function .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

L-Azidohomoalanine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The azide group in L-Azidohomoalanine hydrochloride can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .

Cellular Effects

The effects of L-Azidohomoalanine hydrochloride on various types of cells and cellular processes are diverse. It influences cell function by being incorporated into proteins during active protein synthesis . This incorporation can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of L-Azidohomoalanine hydrochloride is primarily through its interactions at the molecular level. It exerts its effects by binding to biomolecules, potentially influencing enzyme activity and altering gene expression. The azide group in L-Azidohomoalanine hydrochloride allows it to participate in click chemistry reactions, enabling it to bind to molecules containing Alkyne, DBCO, or BCN groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Azidohomoalanine (hydrochloride) typically involves several steps:

    Reduction of Carboxylic Acid: The starting material, N-Boc-O-Bn-L-aspartic acid, undergoes reduction to form the corresponding alcohol.

    Mesylation of the Hydroxyl Group: The hydroxyl group is then converted to a mesylate.

    Substitution of the Mesylate by Sodium Azide: The mesylate is substituted with sodium azide to introduce the azido group.

    Double Deprotection (Small Scale): The protecting groups are removed to yield L-Azidohomoalanine.

    Deprotection of the Benzyl Ester and Boc Group (Large Scale): For large-scale production, the benzyl ester and Boc group are deprotected in separate steps.

Industrial Production Methods

Industrial production of L-Azidohomoalanine (hydrochloride) follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The reactions are typically carried out in large reactors with precise control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

L-Azidohomoalanine (hydrochloride) undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products of these reactions are the corresponding triazole derivatives, which are stable and can be further modified for various applications .

Comparison with Similar Compounds

L-Azidohomoalanine (hydrochloride) is unique among azidoamino acids due to its high efficiency of incorporation into proteins and its versatility in bioorthogonal chemistry. Similar compounds include:

L-Azidohomoalanine (hydrochloride) stands out due to its superior incorporation efficiency and broader applicability in various bioorthogonal reactions .

Properties

IUPAC Name

(2S)-2-amino-4-azidobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHYJRIDKLZZEO-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN=[N+]=[N-])[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942518-29-8
Record name Butanoic acid, 2-amino-4-azido-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942518-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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